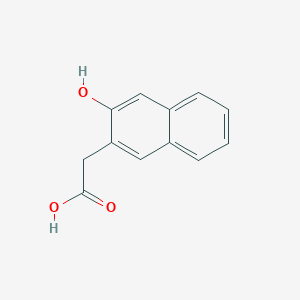![molecular formula C21H23ClFN3O4 B15290553 7-[3-(3-Aminopropyl)pyrrol-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B15290553.png)
7-[3-(3-Aminopropyl)pyrrol-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[3-(3-Aminopropyl)pyrrol-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride is a synthetic fluoroquinolone antibiotic. It is known for its broad-spectrum antibacterial activity and is used extensively in clinical practice for treating various bacterial infections, including respiratory tract infections, sinusitis, and bacterial conjunctivitis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(3-Aminopropyl)pyrrol-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride involves multiple steps. One common method includes the reaction of 7-amino-spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes] with 2,5-dimethoxytetrahydrofuran in an acetic acid medium at 90°C for 48 hours . This reaction yields the desired heterocyclic system in good yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and semi-preparative HPLC to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
7-[3-(3-Aminopropyl)pyrrol-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly under photodegradation conditions.
Substitution: It can participate in substitution reactions, such as cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Visible light (400–760 nm) lamp irradiation is used for photodegradation.
Substitution: Acetic acid medium and 2,5-dimethoxytetrahydrofuran are common reagents for substitution reactions.
Major Products Formed
Scientific Research Applications
7-[3-(3-Aminopropyl)pyrrol-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-[3-(3-Aminopropyl)pyrrol-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
Similar Compounds
Moxifloxacin: A fourth-generation fluoroquinolone with similar antibacterial properties.
Ciprofloxacin: Another fluoroquinolone used to treat a variety of bacterial infections.
Uniqueness
7-[3-(3-Aminopropyl)pyrrol-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride is unique due to its specific structural features, such as the presence of a pyrrole ring and a cyclopropyl group, which contribute to its broad-spectrum antibacterial activity and photostability .
Properties
Molecular Formula |
C21H23ClFN3O4 |
|---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
7-[3-(3-aminopropyl)pyrrol-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C21H22FN3O4.ClH/c1-29-20-17-14(19(26)15(21(27)28)11-25(17)13-4-5-13)9-16(22)18(20)24-8-6-12(10-24)3-2-7-23;/h6,8-11,13H,2-5,7,23H2,1H3,(H,27,28);1H |
InChI Key |
WDVRBEDKDMYOSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1N3C=CC(=C3)CCCN)F)C(=O)C(=CN2C4CC4)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


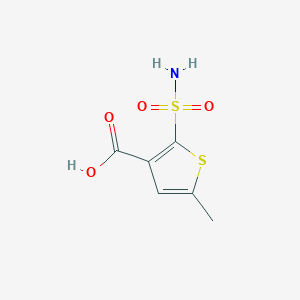

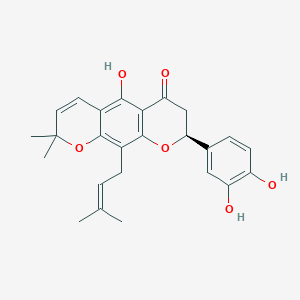
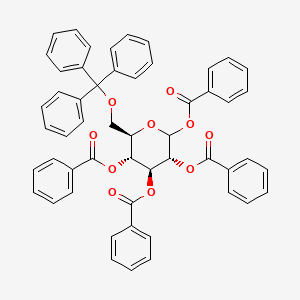
![5-[3,5-bis(Trifluoromethyl)phenyl]-2-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15290506.png)
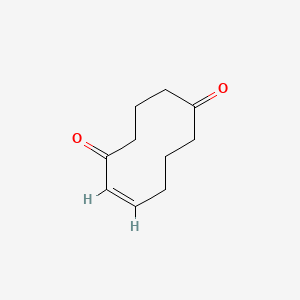
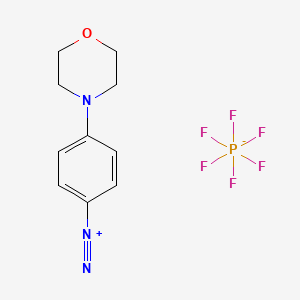

dimethylsilane](/img/structure/B15290524.png)



